molecular formula C6H10O3 B1214536 2-Oxohexanoic acid CAS No. 2492-75-3

2-Oxohexanoic acid

Cat. No.: B1214536
CAS No.: 2492-75-3
M. Wt: 130.14 g/mol
InChI Key: XNIHZNNZJHYHLC-UHFFFAOYSA-N
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Description

2-Oxohexanoic acid, also known as alpha-ketocaproic acid, is a straight-chain fatty acid with the molecular formula C6H10O3. It is characterized by the presence of an oxo group at the second carbon position. This compound is a medium-chain fatty acid and is found as a metabolite in human blood serum .

Scientific Research Applications

2-Oxohexanoic acid has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Oxohexanoic acid can be synthesized through various methods, including the oxidation of hexanoic acid or its derivatives. One common method involves the alkylation of enolate ions followed by oxidation. The enolate ion is typically generated from hexanoic acid derivatives using a strong base such as sodium ethoxide in ethanol .

Industrial Production Methods: In industrial settings, this compound can be produced through the controlled oxidation of hexanoic acid using oxidizing agents like potassium permanganate or chromium trioxide. The reaction conditions are carefully monitored to ensure the selective formation of the oxo group at the second carbon position .

Chemical Reactions Analysis

Types of Reactions: 2-Oxohexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Oxohexanoic acid involves its role as a metabolite in biochemical pathways. It acts as a substrate for various enzymes and participates in metabolic reactions. The oxo group at the second carbon position makes it a key intermediate in the synthesis and degradation of fatty acids .

Comparison with Similar Compounds

  • 2-Oxobutanoic acid
  • 2-Oxopentanoic acid
  • 2-Oxoheptanoic acid

Comparison: 2-Oxohexanoic acid is unique due to its specific chain length and the position of the oxo group. Compared to shorter-chain analogs like 2-Oxobutanoic acid, it has different physical and chemical properties, such as solubility and reactivity. Its medium-chain length also influences its role in metabolic pathways, making it distinct from both shorter and longer-chain oxo acids .

Properties

IUPAC Name

2-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-2-3-4-5(7)6(8)9/h2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIHZNNZJHYHLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179631
Record name alpha-Ketocaproic acid
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Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Ketohexanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001864
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2492-75-3
Record name 2-Oxohexanoic acid
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Record name alpha-Ketocaproic acid
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Record name alpha-Ketocaproic acid
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Record name 2-oxohexanoic acid
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Record name 2-Ketohexanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001864
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Ethyl n-hexanoate and diethyl oxalate were subjected to Claisen condensation, and then hydrolyzed to form 2-oxo-n-hexanoic acid. This product was then condensed with diaminomaleonitrile to form 9.1 g (0.042 mole) of 2,3-dicyano-5-hydroxy-6-n-pentylpyrazine (m.p. 61°-64° C.). The product was dissolved in 120 g of phosphorus oxychloride, and 3.32 g (0.042 mole) of pyridine was added. The mixture was refluxed for 5 hours, and then worked up in the same way as in Example 3 and the resulting oily product was concentrated under reduced pressure. The resulting product was chromatographed on a silica gel column with benzene as an eluent to afford 6.0 g (yield 61%) of 2,3-dicyano-5-chloro-6-n-pentyl-pyrazine as a yellow liquid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the origin of 2-oxohexanoic acid in biological systems?

A1: this compound can be generated through the degradation of testosterone by specific bacteria. Research has identified this compound as a direct product of the enzyme TesE, a hydratase involved in the testosterone degradation pathway of Comamonas testosteroni TA441. []

Q2: Can this compound be detected in biological samples, and if so, how?

A2: Yes, this compound can be detected in biological samples like serum and urine. A validated HPLC method utilizing derivatization with 4-nitro-1,2-phenylenediamine (NPD) and subsequent separation on a C18 column allows for the quantification of this compound in these complex matrices. []

Q3: Has this compound been identified as a component of any natural products?

A4: Yes, this compound, specifically referred to as 3-amino-4-methyl-2-oxohexanoic acid (Amoha), is a constituent of cyclotheonellazoles A-C. These unusual cyclic peptides, isolated from the marine sponge Theonella aff. swinhoei, exhibit potent protease inhibitory activity. [] Amoha is characterized as a protease transition state mimic. []

Q4: Is this compound involved in any enzymatic reactions as a substrate?

A5: While this compound is a product in certain metabolic pathways, research indicates its potential role as a substrate as well. Studies on deacetoxycephalosporin C synthase, an enzyme involved in antibiotic biosynthesis, reveal that mutations broadening its substrate specificity allow for the utilization of this compound. [] This finding suggests possibilities for engineering enzymes to incorporate this compound in novel biosynthetic pathways.

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